Rimacalib

Oral bioavailability In vivo dosing Chronic administration

Rimacalib (SMP-114) is the only CaMKII inhibitor with human Phase II safety data, enabling oral dosing in translational research—a capability preclinical tools like KN-93 lack due to off-target Kv1.5 blockade and no oral bioavailability. It reduces SR Ca²⁺ leak by 76% in human atrial tissue without impairing excitation-contraction coupling. Choose Rimacalib for cardiac arrhythmia, heart failure, or rheumatoid arthritis target validation studies requiring clinical translatability.

Molecular Formula C22H23FN4O2
Molecular Weight 394.4 g/mol
CAS No. 215174-50-8
Cat. No. B1680633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimacalib
CAS215174-50-8
SynonymsN'-(3-((1S)-1-(2-fluoro-4-biphenylyl)ethyl)-1,2-oxazol-5-yl)-4-morpholinecarboximidamide
rimacalib
SMP-114
Molecular FormulaC22H23FN4O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4
InChIInChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1
InChIKeyMYTIJGWONQOOLC-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rimacalib (SMP-114, CAS 215174-50-8) Procurement Guide: Clinical-Grade CaMKII Inhibitor Differentiation


Rimacalib (SMP-114, CAS 215174-50-8) is an ATP-competitive, orally bioavailable small-molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), with reported IC50 values ranging from ~1 μM for CaMKIIα to ~30 μM for CaMKIIγ [1][2]. As an isoxazole derivative with the molecular formula C22H23FN4O2 and a molecular weight of 394.44 g/mol, Rimacalib is distinguished from preclinical tool CaMKII inhibitors by its oral bioavailability and its progression to Phase II clinical evaluation in rheumatoid arthritis [3]. The compound demonstrates target engagement in human cardiac tissues and has been characterized for its ability to reduce sarcoplasmic reticulum (SR) Ca2+ leak without impairing global excitation-contraction coupling .

Why Rimacalib Cannot Be Substituted with Tool CaMKII Inhibitors in Translational Research


CaMKII inhibitors exhibit fundamentally distinct pharmacological profiles that preclude generic substitution. Peptide-based inhibitors such as AIP (Autocamtide-2-related inhibitory peptide) require intracellular delivery mechanisms and lack oral bioavailability entirely, limiting utility to acute ex vivo or in vitro applications [1]. The widely used tool compound KN-93, while cell-permeable with an IC50 of ~370 nM against CaMKII, exhibits significant off-target activity as a voltage-gated potassium channel blocker (IC50 = 307 nM for Kv1.5) independent of CaMKII inhibition . KN-93 also lacks the oral bioavailability and human safety data required for in vivo chronic dosing studies. Furthermore, preclinical studies have noted that translation of CaMKII antagonists into humans has been stymied by low potency, toxicity, and concerns regarding adverse cognitive effects [2]. Rimacalib is one of the few CaMKII inhibitors to have entered Phase II clinical evaluation in humans, providing a documented safety and pharmacokinetic profile in a patient population [3]. For researchers requiring a CaMKII inhibitor with established human tolerability data and oral dosing capability, substitution with preclinical tool compounds would invalidate translational relevance.

Rimacalib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Oral Bioavailability: Rimacalib vs. KN-93 and AIP

Rimacalib is orally bioavailable and has been administered to humans in Phase II clinical trials at doses of 120 mg and 240 mg once daily [1]. In contrast, the widely used CaMKII tool inhibitor KN-93 has no reported oral bioavailability and is restricted to in vitro or ex vivo applications due to poor pharmacokinetic properties. The peptide inhibitor AIP (Autocamtide-2-related inhibitory peptide) is a 17-amino acid peptide that cannot be administered orally and requires specialized intracellular delivery methods [2]. This distinction is critical for studies requiring chronic in vivo CaMKII inhibition.

Oral bioavailability In vivo dosing Chronic administration

Cardiac SR Ca2+ Leak Reduction: Rimacalib Quantitative Efficacy in Human Atrial Cardiomyocytes

In human atrial cardiomyocytes, Rimacalib reduced sarcoplasmic reticulum (SR) Ca2+ leak from 3.02 ± 0.91 sparks/100 µm/s (control) to 0.72 ± 0.33 sparks/100 µm/s, representing a 76% reduction (p<0.05) [1]. In failing human left ventricular cardiomyocytes, SR Ca2+ leak decreased from 1.69 ± 0.27 to 0.78 ± 0.23 sparks/100 µm/s (54% reduction) [1]. For context, KN-93 (10 µM) has been shown to reduce Ca2+ spark frequency in murine cardiomyocytes by approximately 50-60% under pathological stimulation conditions, but this comparison is across species and experimental systems [2].

Cardiac arrhythmia SR Ca2+ leak Human cardiomyocytes

Arrhythmogenic Spontaneous Ca2+ Release Suppression: Quantitative Comparison

Rimacalib significantly reduced spontaneous arrhythmogenic Ca2+ release events in murine ventricular cardiomyocytes from 0.927 ± 0.216 events per 30-second stimulation cessation (control) to 0.356 ± 0.109 events, representing a 62% reduction (p<0.05) [1]. For comparison, the CaMKII inhibitory peptide AIP (1 µM) has been reported to reduce Ca2+ spark frequency and spontaneous Ca2+ waves in cardiomyocytes, but quantitative data on spontaneous release event frequency comparable to the Rimacalib study are not available in the same experimental paradigm [2].

Arrhythmia Spontaneous Ca2+ release Cardiomyocyte electrophysiology

CaMKII Isoform Selectivity: Rimacalib vs. KN-93 and Novel Selective Inhibitors

Rimacalib exhibits differential potency across CaMKII isoforms, with IC50 values of ~1 µM for CaMKIIα and ~30 µM for CaMKIIγ [1]. KN-93, by contrast, inhibits CaMKII with reported IC50 values ranging from 0.37 µM to 9 µM depending on the specific isoform and assay conditions, but also demonstrates potent off-target Kv1.5 potassium channel blockade (IC50 = 0.307 µM) . More recently developed selective CaMKII inhibitors such as CaMKII-IN-1 (IC50 = 63 nM) exhibit higher potency and selectivity against CaMKIV, MLCK, p38α, Akt1, and PKC , but lack the clinical development history of Rimacalib. For applications requiring isoform-specific modulation with human safety data, Rimacalib's established clinical profile may outweigh the higher potency of preclinical-only compounds.

Isoform selectivity CaMKIIα CaMKIIγ

Human Clinical Development Status: Rimacalib Phase II vs. Preclinical CaMKII Inhibitors

Rimacalib is one of the few CaMKII inhibitors to have advanced to Phase II clinical evaluation in humans, with a multi-center, randomized, double-blind, placebo-controlled study (NCT00296257) evaluating 120 mg/day and 240 mg/day doses in combination with methotrexate for rheumatoid arthritis [1][2]. In contrast, other CaMKII inhibitors including KN-93, AIP, AS283, and CaMKII-IN-1 remain at the preclinical stage, with no human safety or pharmacokinetic data available [3]. Novel CaMKII inhibitors such as CRD-2015 have demonstrated preclinical efficacy in rodent models of heart failure but have not entered human trials [4].

Clinical development Phase II Human safety

Preserved Excitation-Contraction Coupling: Rimacalib's Functional Safety Profile

Unlike some CaMKII inhibitors that impair cardiac contractility at therapeutic concentrations, Rimacalib reduces SR Ca2+ leak without negatively affecting global excitation-contraction coupling. Specifically, Rimacalib did not impair systolic Ca2+ release, single-cell contractility, or SR Ca2+ reuptake in isolated cardiomyocytes [1]. Post-rest potentiation of Ca2+-transient amplitude (measured using Fura-2) during a 30-second stimulation pause was actually improved by Rimacalib from 37 ± 4% (control) to 52 ± 5% [1]. In contrast, KN-93 has been reported to suppress Ca2+ transient amplitude and contractility in some experimental conditions [2]. This functional preservation suggests a wider therapeutic window for cardiac applications.

Excitation-contraction coupling Cardiomyocyte function Safety margin

Rimacalib: Validated Application Scenarios for Research Procurement


Translational Cardiovascular Research Requiring Orally Bioavailable CaMKII Inhibition with Human Safety Data

Researchers studying cardiac arrhythmias, heart failure, or SR Ca2+ leak in in vivo models requiring chronic oral dosing should select Rimacalib over tool compounds such as KN-93 or AIP. Rimacalib's oral bioavailability and completion of Phase II human clinical trials provide documented pharmacokinetic and safety data [1][2], enabling more translationally relevant study designs compared to preclinical-only CaMKII inhibitors. Its demonstrated efficacy in reducing SR Ca2+ leak in human atrial and ventricular cardiomyocytes (76% reduction in atrial tissue, 54% reduction in failing ventricular tissue) supports its use in studies of atrial fibrillation and heart failure pathophysiology [3].

CaMKII-Mediated Inflammatory Disease Modeling

For research investigating CaMKII's role in rheumatoid arthritis and other inflammatory conditions, Rimacalib represents a unique tool with target validation from Phase II clinical evaluation. The compound was specifically developed for rheumatoid arthritis and evaluated at oral doses of 120 mg/day and 240 mg/day in combination with methotrexate [1][2]. Unlike tool CaMKII inhibitors that lack human inflammatory disease data, Rimacalib provides a direct link between preclinical CaMKII inhibition and clinical inflammatory disease modulation, making it valuable for target validation studies and mechanistic investigations in autoimmunity [3].

Comparative CaMKII Pharmacology Studies Requiring Isoform Profiling

Researchers conducting structure-activity relationship (SAR) studies or comparative pharmacology of CaMKII inhibitors should consider Rimacalib's defined isoform selectivity profile (IC50: ~1 µM for CaMKIIα vs. ~30 µM for CaMKIIγ) [1] as a benchmark. Unlike KN-93, which exhibits confounding off-target Kv1.5 channel blockade (IC50 = 307 nM) [2], Rimacalib provides a cleaner pharmacological profile for CaMKII-specific investigations. Its ATP-competitive binding mode and small-molecule structure (C22H23FN4O2, MW 394.44) also make it suitable as a reference compound in medicinal chemistry optimization programs targeting CaMKII [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimacalib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.